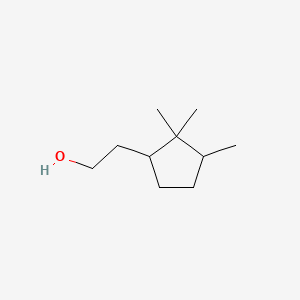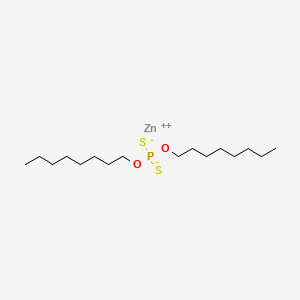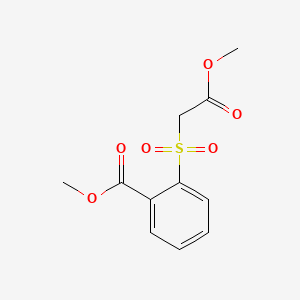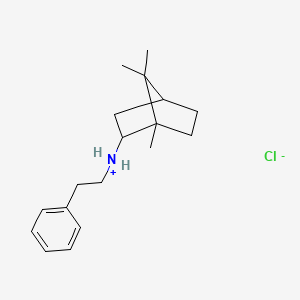
(+-)-endo-N-Phenethyl-2-bornanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a phenethylamine moiety attached to a bornane skeleton. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride typically involves the following steps:
Formation of the Bornane Skeleton: The initial step involves the preparation of the bornane skeleton, which can be achieved through the hydrogenation of camphor or related compounds.
Attachment of the Phenethylamine Moiety: The phenethylamine moiety is introduced through a nucleophilic substitution reaction. This step often involves the use of phenethylamine and a suitable leaving group on the bornane skeleton.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence neurotransmitter release and reuptake processes.
類似化合物との比較
Similar Compounds
Amphetamine: Shares the phenethylamine core but lacks the bornane skeleton.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Phenethylamine: The simplest form of the phenethylamine structure.
Uniqueness
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is unique due to its bornane skeleton, which imparts distinct steric and electronic properties. This structural feature differentiates it from other phenethylamine derivatives and contributes to its unique chemical and biological activities.
特性
CAS番号 |
24629-69-4 |
|---|---|
分子式 |
C18H28ClN |
分子量 |
293.9 g/mol |
IUPAC名 |
2-phenylethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27N.ClH/c1-17(2)15-9-11-18(17,3)16(13-15)19-12-10-14-7-5-4-6-8-14;/h4-8,15-16,19H,9-13H2,1-3H3;1H |
InChIキー |
OUQOCOBNWGIHFY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=CC=C3)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


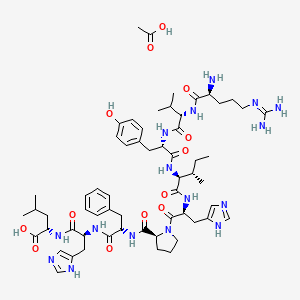

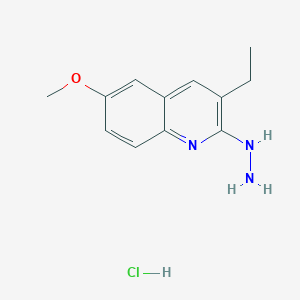
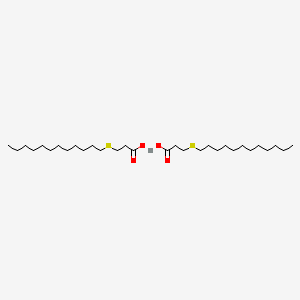
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
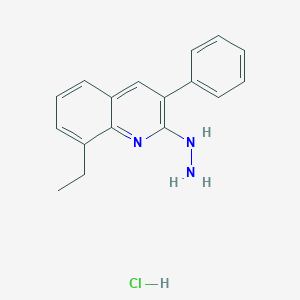
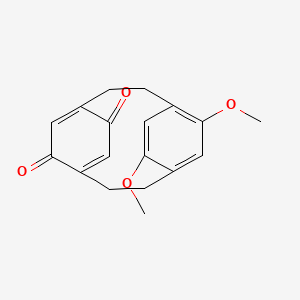
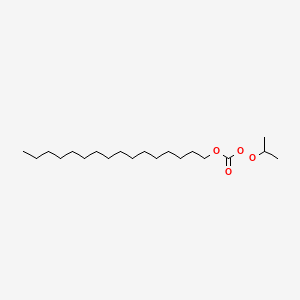

![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
